molecular formula C3H2N4O B13104747 2H-Imidazo[4,5-d][1,2,3]oxadiazole CAS No. 933057-41-1

2H-Imidazo[4,5-d][1,2,3]oxadiazole

Cat. No.: B13104747
CAS No.: 933057-41-1
M. Wt: 110.07 g/mol
InChI Key: ADPNBSZLVXZKLC-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-d][1,2,3]oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-oxadiazole derivatives with carbenoid intermediates, followed by ring-opening and cyclization to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of metal catalysts such as nickel or palladium, and the reactions are typically carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4,5-d][1,2,3]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-d][1,2,3]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2H-Imidazo[4,5-d][1,2,3]oxadiazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties that are not present in the individual components .

Biological Activity

2H-Imidazo[4,5-d][1,2,3]oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the oxadiazole family, which is known for its pharmacological significance. The unique structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H4N4O\text{C}_5\text{H}_4\text{N}_4\text{O}

This compound features an imidazole ring fused with an oxadiazole moiety, contributing to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Various derivatives of this compound have shown significant anticancer properties. For instance, compounds synthesized with this scaffold demonstrated cytotoxic effects against different cancer cell lines. In one study, a derivative exhibited an IC50 value of 0.2757 µM against cancer cells, outperforming standard treatments like Erlotinib (IC50 = 0.41785 µM) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties. In vivo studies demonstrated that certain this compound derivatives significantly reduced inflammation in animal models .

Case Studies

Several studies highlight the biological activity of this compound derivatives:

  • Anticancer Evaluation : A series of synthesized compounds were tested for their antiproliferative effects on various cancer cell lines. One compound showed a GI50 value of 26 nM against multiple cancer types . This indicates that structural modifications can enhance the anticancer efficacy of the base compound.
  • Antimicrobial Testing : Derivatives were subjected to antimicrobial assays where they demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions on the imidazole ring exhibited enhanced activity compared to unsubstituted variants .
  • Docking Studies : Molecular docking studies have been conducted to understand the interaction between these compounds and their biological targets. The results indicated favorable binding affinities with key proteins involved in cancer progression and inflammation .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)Reference
Compound AAnticancerMCF-7 (Breast Cancer)0.2757
Compound BAntimicrobialS. aureusNot specified
Compound CAnti-inflammatoryAnimal ModelSignificant Reduction

Properties

CAS No.

933057-41-1

Molecular Formula

C3H2N4O

Molecular Weight

110.07 g/mol

IUPAC Name

4H-imidazo[4,5-d]oxadiazole

InChI

InChI=1S/C3H2N4O/c1-4-2-3(5-1)8-7-6-2/h1H,(H,4,5)

InChI Key

ADPNBSZLVXZKLC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)N=NO2

Origin of Product

United States

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